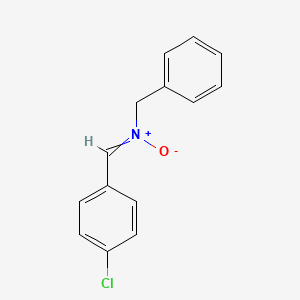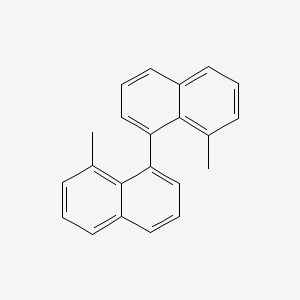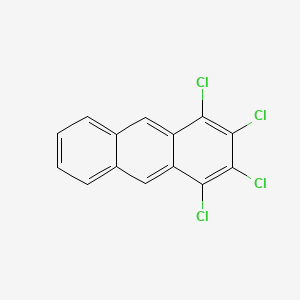
1,2,3,4-Tetrachloroanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrachloroanthracene is a polycyclic aromatic hydrocarbon with the chemical formula C14H6Cl4 It is a derivative of anthracene, where four chlorine atoms are substituted at the 1, 2, 3, and 4 positions of the anthracene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrachloroanthracene can be synthesized through several methods. One common approach involves the chlorination of anthracene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs at elevated temperatures to ensure complete chlorination of the anthracene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The process includes the chlorination of anthracene in a controlled environment, followed by purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4-Tetrachloroanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tetrachloroanthraquinone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to less chlorinated derivatives using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups, such as hydroxyl or amino groups, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in anhydrous solvents.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products
Oxidation: Tetrachloroanthraquinone.
Reduction: Dichloroanthracene derivatives.
Substitution: Hydroxy or amino-substituted anthracene derivatives.
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrachloroanthracene has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other chlorinated aromatic compounds and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mecanismo De Acción
The mechanism of action of 1,2,3,4-tetrachloroanthracene involves its interaction with molecular targets through its aromatic and chlorinated structure. The compound can intercalate into nucleic acids, disrupting DNA replication and transcription processes. Additionally, its chlorinated nature allows it to participate in electron transfer reactions, influencing cellular redox states and potentially leading to cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrachlorobenzene: A chlorinated benzene derivative with similar chlorination patterns but different aromatic ring structure.
2,3,6,7-Tetrachloroanthracene: Another chlorinated anthracene derivative with chlorine atoms at different positions.
Tetrachlorodibenzodioxin: A chlorinated dioxin with a similar toxicological profile.
Uniqueness
1,2,3,4-Tetrachloroanthracene is unique due to its specific chlorination pattern on the anthracene ring, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
25283-02-7 |
|---|---|
Fórmula molecular |
C14H6Cl4 |
Peso molecular |
316.0 g/mol |
Nombre IUPAC |
1,2,3,4-tetrachloroanthracene |
InChI |
InChI=1S/C14H6Cl4/c15-11-9-5-7-3-1-2-4-8(7)6-10(9)12(16)14(18)13(11)17/h1-6H |
Clave InChI |
GGOFJXABVRZLJH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C(=CC2=C1)C(=C(C(=C3Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


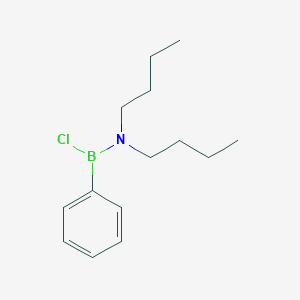



![methyl N-[(Z)-N-ethoxy-C-ethylcarbonimidoyl]carbamate](/img/structure/B14697333.png)
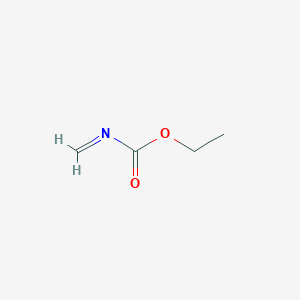
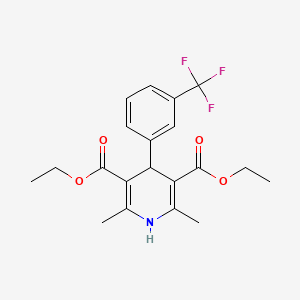
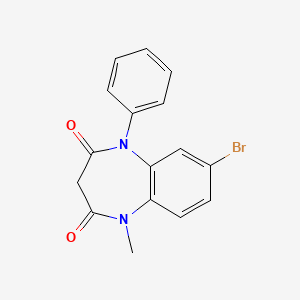
![4-[(E)-2-(2-chlorophenyl)ethenyl]-N-methylaniline](/img/structure/B14697358.png)
![(1R,5S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14697359.png)
